![molecular formula C8H13F2NO2 B1482349 2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid CAS No. 2092064-30-5](/img/structure/B1482349.png)
2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid
Overview
Description
2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid (DFMPA) is an organic compound with a molecular formula of C7H11F2NO2. It is a white, crystalline solid that is soluble in water, ethanol, and methanol. DFMPA has a wide range of applications in the scientific research field, including synthesis, drug development, and biochemistry.
Scientific Research Applications
Pharmacokinetics and Metabolism
The study of pharmacokinetics and metabolism is crucial in understanding how substances are absorbed, distributed, metabolized, and excreted in organisms. For compounds similar to 2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid, research has been conducted to examine their disposition and metabolic pathways. For instance, a dipeptidyl peptidase IV inhibitor related to this compound was examined in rats, dogs, and humans, revealing insights into its absorption, plasma concentration, and major metabolic routes, including hydroxylation and amide hydrolysis (Sharma et al., 2012).
Anticonvulsant Properties
The anticonvulsant properties of compounds related to 2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid have been explored, showing potential therapeutic benefits. Research involving new acetamide derivatives of phthalimide, which shares structural similarities, has demonstrated effectiveness in seizure models, suggesting the potential of similar compounds in treating epilepsy and related disorders (Kamiński et al., 2011).
Neuroinflammation Imaging
The development of radioligands for PET imaging of neuroinflammation targets, such as colony-stimulating factor 1 receptor (CSF1R), is another application area. Compounds structurally related to 2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid have been synthesized and evaluated for their binding affinity and specificity, providing tools for studying neurodegenerative diseases like Alzheimer’s (Lee et al., 2022).
Anti-Tuberculosis Activity
The design and synthesis of novel compounds for combating infectious diseases such as tuberculosis have also been explored. Fluoroquinolone derivatives, with structural features similar to 2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid, have shown promising in vivo activity against Mycobacterium tuberculosis, highlighting the potential of such compounds in developing new anti-tuberculosis medications (Shindikar & Viswanathan, 2005).
properties
IUPAC Name |
2-[3-(difluoromethyl)piperidin-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c9-8(10)6-2-1-3-11(4-6)5-7(12)13/h6,8H,1-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNMUBVOLQFARE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.